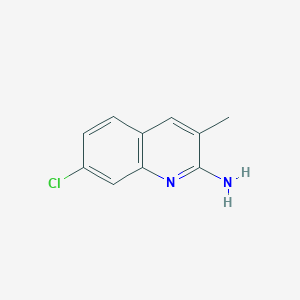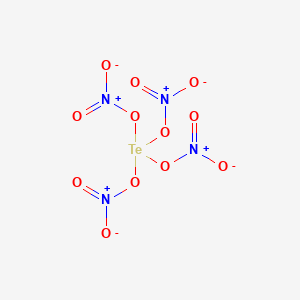
Tellurium nitrate (Te(NO3)4), (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium nitrate (Te(NO3)4) is an inorganic compound that consists of tellurium and nitrate ions. It is a highly water-soluble crystalline tellurium source, compatible with nitrates and lower (acidic) pH environments . Tellurium nitrate is known for its oxidizing properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tellurium nitrate can be synthesized by reacting tellurium dioxide (TeO2) with concentrated nitric acid (HNO3). The reaction typically occurs under controlled conditions to ensure the complete dissolution of tellurium dioxide and the formation of tellurium nitrate. The reaction can be represented as follows:
TeO2+4HNO3→Te(NO3)4+2H2O
Industrial Production Methods: Industrial production of tellurium nitrate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of nitric acid, and reaction time, to achieve high purity and yield of tellurium nitrate .
Chemical Reactions Analysis
Types of Reactions: Tellurium nitrate undergoes various chemical reactions, including:
Oxidation: As an oxidizing agent, tellurium nitrate can oxidize other substances.
Reduction: It can be reduced to tellurium dioxide or elemental tellurium under specific conditions.
Substitution: Tellurium nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Reactions with reducing agents such as hydrogen gas (H2) or hydrazine (N2H4).
Reduction: Reactions with reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Formation of tellurium dioxide (TeO2) or elemental tellurium (Te).
Reduction: Formation of tellurium dioxide (TeO2) or elemental tellurium (Te).
Substitution: Formation of tellurium complexes with various ligands.
Scientific Research Applications
Tellurium nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of tellurium-containing compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of high-purity tellurium compounds, catalysts, and nanoscale materials
Mechanism of Action
The mechanism of action of tellurium nitrate involves its ability to act as an oxidizing agent. It can oxidize various substrates, leading to the formation of tellurium dioxide or elemental tellurium. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components and induce oxidative stress .
Comparison with Similar Compounds
Tellurium dioxide (TeO2): A common oxidation product of tellurium nitrate.
Tellurium tetrachloride (TeCl4): Another tellurium compound with different reactivity and applications.
Selenium nitrate (Se(NO3)4): A similar compound with selenium instead of tellurium.
Uniqueness: Tellurium nitrate is unique due to its high solubility in water and strong oxidizing properties. It serves as a versatile precursor for the synthesis of various tellurium-containing compounds and materials, making it valuable in both research and industrial applications .
Properties
CAS No. |
21883-56-7 |
|---|---|
Molecular Formula |
N4O12Te |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
(trinitrooxy-λ4-tellanyl) nitrate |
InChI |
InChI=1S/N4O12Te/c5-1(6)13-17(14-2(7)8,15-3(9)10)16-4(11)12 |
InChI Key |
DMBZAFLEZPIKQS-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])O[Te](O[N+](=O)[O-])(O[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


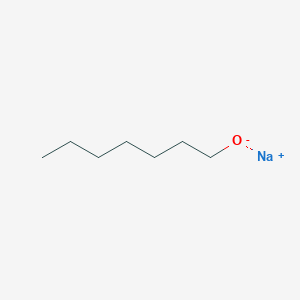


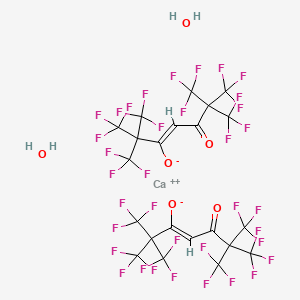

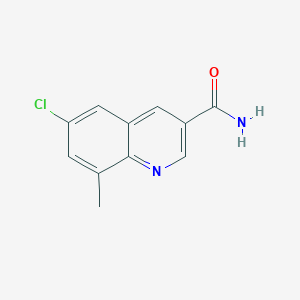
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)

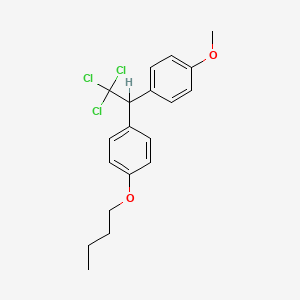
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
